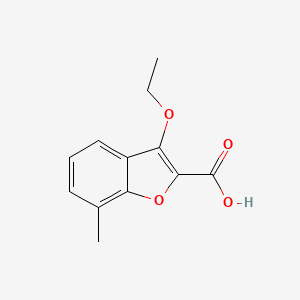

3-Ethoxy-7-methylbenzofuran-2-carboxylic acid

Beschreibung

Eigenschaften

Molekularformel |

C12H12O4 |

|---|---|

Molekulargewicht |

220.22 g/mol |

IUPAC-Name |

3-ethoxy-7-methyl-1-benzofuran-2-carboxylic acid |

InChI |

InChI=1S/C12H12O4/c1-3-15-10-8-6-4-5-7(2)9(8)16-11(10)12(13)14/h4-6H,3H2,1-2H3,(H,13,14) |

InChI-Schlüssel |

KPTATNIXDYOMJT-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC1=C(OC2=C(C=CC=C21)C)C(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethoxy-7-methylbenzofuran-2-carboxylicacid typically involves the construction of the benzofuran ring followed by the introduction of the ethoxy and methyl substituents. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the condensation of salicylic aldehyde derivatives with ethyl diazoacetates in the presence of a catalyst such as Fe(III) salt can yield benzofuran derivatives .

Industrial Production Methods: Industrial production of benzofuran derivatives often employs scalable methods such as the Fe-catalyzed oxidative cross-coupling of phenols with acetoacetic ester derivatives. This method is advantageous due to the availability of starting materials and the efficiency of the reaction .

Analyse Chemischer Reaktionen

3-Ethoxy-7-methylbenzofuran-2-carbonsäure unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Verbindung kann unter bestimmten Bedingungen oxidiert werden, um entsprechende oxidierte Produkte zu bilden.

Reduktion: Reduktionsreaktionen können sie in verschiedene reduzierte Formen umwandeln.

Substitution: Sie kann Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden. Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Palladiumkatalysatoren, Oxidationsmittel und Reduktionsmittel

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity

Research has indicated that benzofuran derivatives, including 3-Ethoxy-7-methylbenzofuran-2-carboxylic acid, exhibit promising anticancer properties. A study focusing on similar benzofuran compounds demonstrated that certain derivatives showed significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and MDA-MB-231 cells. The structure-activity relationship (SAR) highlighted that modifications at specific positions on the benzofuran ring could enhance anticancer activity. For instance, compounds with electron-withdrawing groups exhibited improved potency against cancer cells due to increased binding interactions with molecular targets involved in tumor growth and proliferation .

Mechanism of Action

The mechanism by which this compound exerts its anticancer effects may involve the inhibition of carbonic anhydrases (CAs), which are crucial for maintaining pH and CO2 homeostasis in cells. Benzofuran derivatives have been shown to act as inhibitors of specific CA isoforms, leading to antiproliferative effects in cancer cells .

Pharmacological Applications

Diuretic Properties

The compound has been identified as a potential diuretic agent. Pharmacological studies demonstrate that benzofuran derivatives can effectively reduce sodium and chloride ion levels in the body, which is beneficial for treating conditions associated with fluid retention and hypertension . This diuretic effect is attributed to the compound's ability to influence renal function and electrolyte balance.

Antimicrobial and Antiviral Activities

This compound has also been evaluated for its antimicrobial and antiviral properties. Preliminary studies suggest that this compound can inhibit the growth of various pathogens, making it a candidate for drug development aimed at treating infections . The compound's biological activity is linked to its ability to interfere with cellular processes in microorganisms.

Industrial Applications

In addition to its pharmaceutical potential, this compound serves as a building block for synthesizing more complex molecules in organic chemistry. It is utilized in the production of dyes, fragrances, and other industrial chemicals due to its unique structural features that allow for diverse chemical modifications .

Data Summary Table

Case Studies

Case Study 1: Anticancer Efficacy

A series of benzofuran derivatives were synthesized and tested for their anticancer activity against human cancer cell lines. The studies revealed that modifications at specific positions on the benzofuran scaffold significantly impacted cytotoxicity, with some derivatives achieving IC50 values below 20 µM, indicating potent anticancer properties .

Case Study 2: Diuretic Effects

Clinical trials involving the administration of benzofuran derivatives demonstrated their effectiveness as diuretics. Patients treated with these compounds showed significant reductions in fluid retention and improvements in electrolyte balance, highlighting their therapeutic potential in managing hypertension-related conditions .

Wirkmechanismus

The biological activity of 3-Ethoxy-7-methylbenzofuran-2-carboxylicacid is attributed to its ability to interact with various molecular targets and pathways. The compound can inhibit enzymes, bind to receptors, and interfere with cellular processes, leading to its antimicrobial, antiviral, and anticancer effects . The exact mechanism of action depends on the specific biological context and the target organism or cell type .

Vergleich Mit ähnlichen Verbindungen

Structural Modifications and Physicochemical Properties

The table below summarizes key structural differences and their implications:

Notes:

- Ethoxy vs.

- Positional Effects : Methyl at C7 (vs. C3 or C5) may influence steric interactions with biological targets. For example, 7-methyl in the title compound could reduce rotational freedom compared to 3-methyl derivatives .

- Electron-Withdrawing Groups : Fluoro (C5) and methylsulfanyl (C3) in enhance electronic effects, stabilizing the carboxylate moiety and promoting crystallinity .

Data Table: Comparative Analysis

Biologische Aktivität

3-Ethoxy-7-methylbenzofuran-2-carboxylic acid is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article presents an overview of its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C12H14O3

- Molecular Weight : 218.24 g/mol

- IUPAC Name : this compound

- Canonical SMILES : CCOC1=CC2=C(C=C1)C(=C(O2)C(=O)O)C=C(C)C=C2

Biological Activity Overview

Research indicates that this compound exhibits promising biological activities, particularly in anticancer applications. Its structure allows it to interact with various biological targets, influencing cellular pathways and exhibiting cytotoxic effects against cancer cells.

Anticancer Activity

A study evaluating the structure-activity relationship (SAR) of benzofuran derivatives highlighted that compounds with similar structures to this compound demonstrated notable anticancer potency. The compound was tested against several cancer cell lines, revealing an ability to inhibit proliferation and induce apoptosis.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Huh7 (liver cancer) | 22 | Induction of G1 arrest, reduced cyclin D1 expression |

| MCF-7 (breast cancer) | 1.287 | Increased cleaved PARP and Bax expression |

| SK-Hep-1 | 5.365 | Inhibition of ERK phosphorylation |

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Receptor Modulation : The compound may bind to receptors involved in cell signaling pathways, altering their activity and leading to apoptosis in cancer cells.

- Enzyme Inhibition : It has been shown to inhibit enzymes critical for tumor growth and survival, thereby reducing cell viability.

Case Studies and Research Findings

- Study on Anticancer Efficacy :

- Mechanistic Insights :

- SAR Analysis :

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Ethoxy-7-methylbenzofuran-2-carboxylic acid, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : Synthesis typically involves multi-step reactions, such as cyclization of substituted benzofuran precursors followed by carboxylation. Key steps include controlling temperature (e.g., 50°C for ester hydrolysis) and using catalysts like H₂SO₄ for cyclization. Purification via column chromatography (e.g., PE/EA solvent systems) and recrystallization (solvent diffusion) enhances purity . Yield optimization requires precise stoichiometric ratios and inert atmospheres to prevent side reactions.

Q. How can the structural integrity of this compound be confirmed post-synthesis?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) at 173 K provides definitive structural confirmation, with parameters like R factor (<0.05) ensuring accuracy. Complementary techniques include NMR (¹H/¹³C) to verify substituent positions and FT-IR for functional group analysis (e.g., C=O stretch at ~1700 cm⁻¹) .

Q. What analytical methods are recommended for assessing purity, and how should conflicting chromatographic data be resolved?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and nuclear magnetic resonance (NMR) spectroscopy are standard. For conflicting data (e.g., unexpected peaks in HPLC), cross-validate with mass spectrometry (MS) to identify impurities. Adjust mobile phase composition (e.g., acetonitrile/water gradients) to resolve co-eluting peaks .

Advanced Research Questions

Q. How do electronic effects of substituents (ethoxy and methyl groups) influence the reactivity of the benzofuran core in electrophilic substitution reactions?

- Methodological Answer : Computational studies (DFT/B3LYP) predict electron-donating substituents (e.g., ethoxy) activate the benzofuran ring at specific positions. For example, the methyl group at C7 sterically hinders electrophilic attack at C4, while the ethoxy group at C3 directs reactivity to C5. Experimental validation via bromination or nitration followed by SCXRD confirms regioselectivity .

Q. What safety protocols are critical when handling this compound due to incomplete toxicity data?

- Methodological Answer : Use fume hoods, nitrile gloves, and face shields to minimize exposure. Implement waste segregation for acidic byproducts. Monitor airborne particles via HEPA filters. Toxicity assessments should follow OECD guidelines (e.g., Ames test for mutagenicity) until full ecotoxicological profiles are established .

Q. How can discrepancies in biological activity data (e.g., antimicrobial assays) be systematically addressed?

- Methodological Answer : Standardize assay conditions (e.g., MIC testing in Mueller-Hinton broth) and control for compound solubility (DMSO concentration ≤1%). Replicate experiments using structurally analogous compounds (e.g., 3-Chloro-6-methoxy-benzothiophene derivatives) to isolate substituent-specific effects. Statistical analysis (ANOVA) identifies outliers due to batch variability .

Q. What strategies resolve contradictions in spectral data (e.g., NMR vs. computational predictions)?

- Methodological Answer : Re-examine solvent effects (e.g., DMSO-d₆ vs. CDCl₃) on chemical shifts. Use 2D NMR (COSY, HSQC) to assign overlapping signals. Cross-reference computational predictions (GIAO method) with experimental data, adjusting solvent polarity parameters in software (e.g., Gaussian) to improve alignment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.